molecular formula C12H21F3N2O6S2 B1611038 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate CAS No. 439937-63-0

4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate

Cat. No.: B1611038
CAS No.: 439937-63-0
M. Wt: 410.4 g/mol
InChI Key: JJUNHKAVFOFCHX-UHFFFAOYSA-N
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Description

4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate is a chemical compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. This particular compound is used in various scientific research applications due to its versatility and effectiveness as a reagent and catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate typically involves the reaction of 1-butylimidazole with 1,4-butanesultone. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the imidazolium salt. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce a variety of functional groups onto the imidazolium ring .

Mechanism of Action

The mechanism of action of 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can stabilize transition states and intermediates in chemical reactions, enhancing reaction rates and selectivity. The sulfonic acid group provides additional functionality, allowing the compound to participate in a variety of chemical processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Compared to these similar compounds, 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate offers unique advantages such as higher thermal stability and a broader range of solubility. Its specific structure allows for enhanced catalytic activity and versatility in various chemical reactions .

Properties

IUPAC Name

4-(3-butylimidazol-1-ium-1-yl)butane-1-sulfonic acid;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S.CHF3O3S/c1-2-3-6-12-8-9-13(11-12)7-4-5-10-17(14,15)16;2-1(3,4)8(5,6)7/h8-9,11H,2-7,10H2,1H3;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUNHKAVFOFCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467103
Record name 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439937-63-0
Record name 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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